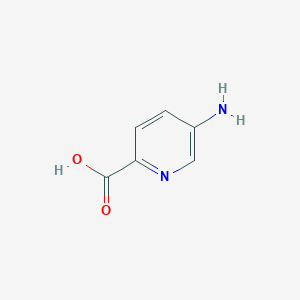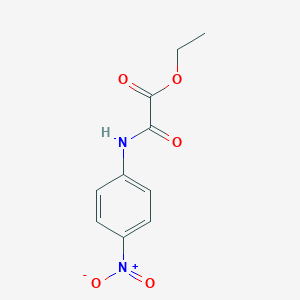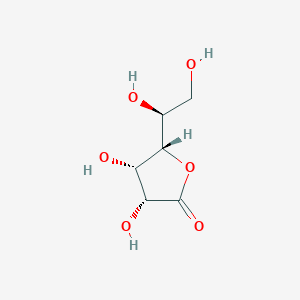
Nicotellina
Descripción general
Descripción
La estructura química de la Nicotellina se dilucidó en 1956, revelando que es una terpiridina que consiste en tres anillos de piridina unidos . Tiene la fórmula molecular C15H11N3 y es un sólido cristalino con un punto de fusión de 147-148°C . La this compound es soluble en agua caliente, cloroformo, etanol y benceno .
Aplicaciones Científicas De Investigación
La Nicotellina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: Actúa como biomarcador de la exposición al humo del tabaco.
Industria: Se utiliza en la síntesis de materiales avanzados y como trazador para estudios ambientales.
Mecanismo De Acción
La Nicotellina ejerce sus efectos principalmente a través de su interacción con enzimas y receptores. Actúa como un modesto inhibidor de la enzima citocromo P-450 2A6, que es responsable de la 7-hidroxilación de la cumarina . Esta inhibición puede afectar al metabolismo de diversos fármacos y xenobióticos. Además, la estructura de la this compound le permite unirse a iones metálicos, formando complejos estables que pueden influir en las vías bioquímicas.
Compuestos similares:
Nicotina: Otro alcaloide que se encuentra en el tabaco, conocido por sus efectos estimulantes y su alto potencial de adicción.
Anabasina: Un alcaloide de piridina similar a la nicotina, que se encuentra en el tabaco y otras plantas.
Unicidad de la this compound: La this compound es única debido a su estructura de terpiridina, que le permite formar complejos metálicos estables y actuar como un ligando versátil en química de coordinación. A diferencia de la nicotina, que afecta principalmente al sistema nervioso, las aplicaciones de la this compound son más diversas, abarcando la química, la biología y la ciencia ambiental.
Análisis Bioquímico
Biochemical Properties
Nicotelline is a nicotine-related alkaloid and a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6) . CYP2A6 mediates coumarin 7-hydroxylation, while Nicotelline fails to exhibit inhibition at 300 μM .
Cellular Effects
As such, it has recently been proposed as a biomarker or environmental tracer for tobacco smoke .
Molecular Mechanism
Nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . There are numerous subtypes of nAChR that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .
Temporal Effects in Laboratory Settings
Nicotelline residues become oxidized over time without added reactive gases, and deposited cigarette smoke can oxidize co-existing films of chemicals commonly found indoors . This suggests that the inherent oxidative potential of cigarette smoke deposited as a thirdhand smoke (THS) film can initiate and sustain oxidation chemistry, transforming the chemical composition of surface films over long periods of time after initial smoke deposition .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Nicotelline in animal models. Studies on nicotine, a related compound, show an inverted-U function relating nicotine dose to self-administration behavior, with maximal rates of responding occurring at intermediate doses of nicotine .
Metabolic Pathways
Nicotine, a related compound, is degraded via the pyridine and pyrrollidine pathways in bacteria .
Transport and Distribution
Various membrane-localized transporters mediate the active transport of low-molecular-weight compounds across biological membranes, including alkaloids .
Subcellular Localization
Nucleolin, a multifunctional protein expressed in the nucleus, cytoplasm, and cell membrane, has been studied for its role in the subcellular localization of various compounds .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la Nicotellina implica la reacción de 3-piridinocarboxaldehído con 2-piridinocarboxaldehído en condiciones básicas para formar la estructura de terpiridina . La reacción normalmente requiere una base como el hidróxido de sodio y se lleva a cabo en un solvente como el etanol. El producto se purifica posteriormente mediante recristalización.
Métodos de producción industrial: La producción industrial de la this compound sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas de purificación automatizados mejora la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: La Nicotellina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La this compound puede oxidarse utilizando agentes oxidantes como el permanganato de potasio para formar los correspondientes N-óxidos de piridina.
Reducción: La reducción de la this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que lleva a la formación de derivados de piridina reducidos.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los anillos de piridina, utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halógenos (cloro, bromo) en presencia de un catalizador como el cloruro de hierro(III).
Productos principales:
Oxidación: N-óxidos de piridina.
Reducción: Derivados de piridina reducidos.
Sustitución: Derivados de piridina halogenados o alquilados.
Comparación Con Compuestos Similares
Nicotine: Another alkaloid found in tobacco, known for its stimulant effects and high addiction potential.
Anabasine: A pyridine alkaloid similar to Nicotine, found in tobacco and other plants.
Cytisine: A naturally occurring alkaloid with a structure similar to Nicotine, used in smoking cessation aids.
Uniqueness of Nicotellin: Nicotellin is unique due to its terpyridine structure, which allows it to form stable metal complexes and act as a versatile ligand in coordination chemistry. Unlike Nicotine, which primarily affects the nervous system, Nicotellin’s applications are more diverse, spanning chemistry, biology, and environmental science.
Propiedades
IUPAC Name |
2,4-dipyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILSPHJMIPYURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197781 | |
| Record name | Nicotelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-04-2 | |
| Record name | 3,2′:4′,3′′-Terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTELLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nicotelline and why is it considered a good biomarker for combusted tobacco products?
A: Nicotelline is a minor tobacco alkaloid found in tobacco smoke. Unlike nicotine, which is present in both traditional cigarettes and electronic nicotine delivery systems (ENDS), nicotelline is primarily found in the particulate matter of combusted tobacco products. [, ] This makes it a more specific marker for traditional cigarette smoking. [] Additionally, its short half-life of 2-3 hours allows researchers to assess recent cigarette use. []
Q2: How does the presence of nicotelline in house dust correlate with smoking habits?
A: Studies have shown a correlation between nicotelline levels in house dust and smoking habits of residents. Houses of smokers exhibit significantly higher concentrations of nicotelline in settled house dust compared to homes of non-smokers. [, ] This highlights the persistence of tobacco smoke pollutants in the environment and their potential health risks.
Q3: Can nicotelline be used to differentiate between exclusive e-cigarette users and dual users (those who both smoke and vape)?
A: Yes, measuring nicotelline levels in urine can help distinguish between exclusive ENDS users and dual users. As nicotelline is not found in significant amounts in e-cigarette liquids, its presence in urine indicates recent use of combusted tobacco products. [, ] This is particularly useful in research studying the effects of dual use compared to exclusive cigarette smoking.
Q4: Are there other biomarkers that can be used in conjunction with nicotelline to assess tobacco exposure?
A: Yes, researchers often utilize a combination of biomarkers for a more comprehensive assessment of tobacco exposure. For instance, nicotine metabolites like total nicotine equivalents (TNE) indicate nicotine exposure from any source, including ENDS and cigarettes. [] Another biomarker, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, indicates combusted tobacco use within several weeks prior to sample collection due to its longer half-life. [, ]
Q5: What analytical techniques are commonly used to detect and quantify nicotelline in various matrices?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for the detection and quantification of nicotelline in various matrices, including urine, house dust, and tobacco smoke. [, , , ] This technique offers high sensitivity and selectivity, enabling accurate measurement even at trace levels.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)



